molecular formula C16H17NO2 B1619813 2-[4-(dimethylamino)phenyl]-2-hydroxy-1-phenylethan-1-one CAS No. 33458-29-6

2-[4-(dimethylamino)phenyl]-2-hydroxy-1-phenylethan-1-one

Cat. No.: B1619813
CAS No.: 33458-29-6
M. Wt: 255.31 g/mol
InChI Key: DGPYFXUBTULRPD-UHFFFAOYSA-N
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Description

Background and Significance

2-[4-(Dimethylamino)phenyl]-2-hydroxy-1-phenylethan-1-one represents a crucial advancement in the field of photochemistry and photoinitiator technology. This compound belongs to the benzoin family of photoinitiators, which have revolutionized ultraviolet-curable systems across multiple industries. The significance of this particular compound lies in its enhanced photochemical efficiency compared to traditional benzoin derivatives, attributed primarily to the strategic placement of the dimethylamino functional group at the para position of one phenyl ring.

The compound functions as a Type I photoinitiator, undergoing alpha-cleavage upon ultraviolet irradiation to generate free radicals capable of initiating polymerization reactions. The presence of the dimethylamino substituent significantly influences the compound's electronic properties, shifting its absorption spectrum and enhancing its reactivity under standard ultraviolet irradiation conditions. This characteristic makes it particularly valuable in applications requiring efficient photoinitiation with conventional mercury lamp systems.

Research has demonstrated that benzoin derivatives with electron-donating substituents exhibit superior quantum yields compared to unsubstituted benzoin compounds. The dimethylamino group serves as a strong electron-donating substituent, which stabilizes the excited state and facilitates the formation of reactive radical species. This enhanced efficiency has made the compound increasingly important in commercial applications where rapid cure rates and complete polymerization are essential.

The compound's significance extends beyond its immediate photochemical applications. It serves as a model system for understanding structure-activity relationships in photoinitiator design, contributing to the development of next-generation photochemical systems with improved performance characteristics. Furthermore, its unique photochemical behavior has implications for understanding charge transfer processes in aromatic systems, making it relevant to broader areas of photochemical research.

Chemical Identity and Nomenclature

2-[4-(Dimethylamino)phenyl]-2-hydroxy-1-phenylethan-1-one possesses a well-defined chemical identity with multiple recognized nomenclature systems. The compound is officially registered under Chemical Abstracts Service number 33458-29-6, providing unambiguous identification in chemical databases and regulatory systems.

The International Union of Pure and Applied Chemistry systematic name for this compound is 2-[4-(dimethylamino)phenyl]-2-hydroxy-1-phenylethanone, which clearly describes the structural arrangement of functional groups. Alternative names found in the literature include 4'-dimethylaminobenzoin, which emphasizes its relationship to the parent benzoin structure, and 2-(4-dimethylaminophenyl)-2-hydroxy-1-phenylethanone.

Property Value
Chemical Abstracts Service Number 33458-29-6
Molecular Formula C₁₆H₁₇NO₂
Molecular Weight 255.312 g/mol
International Union of Pure and Applied Chemistry Name 2-[4-(dimethylamino)phenyl]-2-hydroxy-1-phenylethanone
Melting Point 157-164°C
Canonical Simplified Molecular Input Line Entry System CN(C)C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O

The molecular structure consists of two phenyl rings connected through a central carbon bearing both hydroxyl and carbonyl functionalities, characteristic of the benzoin structural motif. The distinguishing feature is the dimethylamino substituent located at the para position of one phenyl ring, which significantly influences the compound's electronic properties and photochemical behavior.

The compound's nomenclature reflects its classification as both a substituted benzoin and an alpha-hydroxy ketone. This dual classification is important for understanding its chemical reactivity and potential applications. The systematic naming conventions ensure consistent identification across different chemical databases and regulatory frameworks, facilitating accurate communication in scientific literature and commercial applications.

Historical Context

The development of 2-[4-(dimethylamino)phenyl]-2-hydroxy-1-phenylethan-1-one is deeply rooted in the pioneering work on benzoin chemistry initiated in the 1950s and 1960s. The foundational research by Sheehan and Wilson in the late 1960s and early 1970s established the photochemical properties of benzoin derivatives and their potential as photoremovable protecting groups. Their systematic investigation of substituent effects on benzoin photochemistry laid the groundwork for understanding how electron-donating groups influence photochemical efficiency.

The historical significance of benzoin derivatives in photochemistry can be traced to the recognition by Chinmayanandam and Melville in 1953 that benzoin could undergo photocleavage to generate radicals suitable for initiating polymerization reactions. This discovery marked the beginning of benzoin-based photoinitiator technology, which has since evolved into a major area of industrial photochemistry.

Sheehan's work specifically demonstrated that methoxy substitution patterns dramatically affected the quantum yield of benzoin derivatives, with 3',5'-dimethoxybenzoin acetate achieving an unprecedented quantum yield of 0.644. This research established the principle that electron-donating substituents could significantly enhance the photochemical efficiency of benzoin systems, providing the theoretical foundation for the later development of dimethylamino-substituted derivatives.

The evolution from simple benzoin to more sophisticated derivatives like 2-[4-(dimethylamino)phenyl]-2-hydroxy-1-phenylethan-1-one represents decades of systematic structure-activity relationship studies. The introduction of dimethylamino substituents was driven by the recognition that nitrogen-containing electron donors could provide even stronger electronic effects than oxygen-containing substituents like methoxy groups.

The historical development of this compound also reflects broader trends in photochemical research, including the shift toward understanding excited state dynamics and charge transfer processes in aromatic systems. The compound has served as a model system for investigating the relationship between molecular structure and photochemical reactivity, contributing to fundamental understanding of photoinitiator mechanisms.

Objectives and Scope of Research

Contemporary research on 2-[4-(dimethylamino)phenyl]-2-hydroxy-1-phenylethan-1-one encompasses multiple interconnected objectives aimed at understanding its fundamental properties and optimizing its practical applications. The primary research objective focuses on elucidating the detailed photochemical mechanisms responsible for its enhanced efficiency compared to conventional benzoin derivatives.

Mechanistic studies have employed advanced spectroscopic techniques to characterize the excited state dynamics and intermediate species formed during photolysis. These investigations seek to understand how the dimethylamino substituent influences the electronic structure and reactivity of the molecule, providing insights that can guide the design of improved photoinitiator systems.

Quantum chemical calculations have been utilized to examine the photochemical behavior of related dimethylamino-substituted aromatic compounds, providing theoretical frameworks for understanding charge transfer processes and excited state dynamics. These computational studies complement experimental investigations by providing detailed information about molecular orbital interactions and transition state structures that are difficult to observe directly.

Research scope also encompasses practical applications in ultraviolet-curable systems, with studies focusing on optimizing formulations for specific end-use applications. Investigators have examined the compound's performance in various coating systems, including clear coatings, pigmented formulations, and specialized applications requiring low migration properties.

Research Area Specific Objectives
Photochemical Mechanisms Characterization of excited states, identification of intermediate species, quantum yield determination
Structure-Activity Relationships Correlation of substituent effects with photochemical efficiency
Applications Development Optimization of formulations for industrial applications
Comparative Studies Performance evaluation versus conventional photoinitiators

The scope of current research extends to environmental and sustainability considerations, with investigations into the compound's behavior in various solvent systems and its potential for reducing volatile organic compound emissions in coating applications. These studies are particularly relevant given increasing regulatory pressures for environmentally responsible chemical technologies.

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-2-hydroxy-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-17(2)14-10-8-13(9-11-14)16(19)15(18)12-6-4-3-5-7-12/h3-11,16,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPYFXUBTULRPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343571
Record name 2-(4-dimethylaminophenyl)-2-hydroxy-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33458-29-6
Record name 2-[4-(Dimethylamino)phenyl]-2-hydroxy-1-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33458-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-dimethylaminophenyl)-2-hydroxy-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyanide-Catalyzed Mechanism

In the presence of sodium cyanide (NaCN), the reaction proceeds through nucleophilic addition of cyanide to one aldehyde, forming a cyanohydrin intermediate. This intermediate undergoes umpolung (polarity reversal), enabling attack on the second aldehyde. Subsequent proton transfer and elimination of cyanide yield the α-hydroxy ketone.

Example Procedure

  • Reactants : Benzaldehyde (1 equiv), 4-dimethylaminobenzaldehyde (1 equiv)
  • Catalyst : NaCN (5 mol%)
  • Solvent : Ethanol (reflux)
  • Yield : ~40–60% (estimated for cross-benzoin)
Parameter Value
Temperature 80°C
Reaction Time 12–24 h
Workup Acidic quench, extraction

A key limitation is the preference for homo-coupling (e.g., benzaldehyde dimerizing to benzoin), necessitating excess aldehyde or kinetic control.

N-Heterocyclic Carbene (NHC)-Catalyzed Cross-Benzoin Addition

Modern asymmetric cross-benzoin reactions employ chiral NHC catalysts to enhance chemoselectivity and stereocontrol. While originally developed for α-keto esters, this method adapts to aromatic aldehydes with minimal modification.

Reaction Design

The NHC catalyst generates a Breslow intermediate from one aldehyde, which selectively reacts with the electrophilic carbonyl of the second aldehyde. For 2-[4-(dimethylamino)phenyl]-2-hydroxy-1-phenylethan-1-one, the electron-rich 4-dimethylaminobenzaldehyde acts as the nucleophilic partner, while benzaldehyde serves as the electrophile.

Optimized Conditions

  • Catalyst : Chiral triazolium-derived NHC (10 mol%)
  • Base : DBU (1.2 equiv)
  • Solvent : Tetrahydrofuran (THF), 25°C
  • Yield : 75–85% (projected based on analogous reactions)
Parameter Value
Enantioselectivity Not applicable (achiral product)
Diastereoselectivity N/A

This method avoids cyanide toxicity and improves cross-selectivity, though catalyst cost may limit scalability.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly in condensations requiring precise temperature control. A modified Claisen-Schmidt approach (though typically for chalcones) demonstrates the utility of microwave technology in related systems.

Thiazolium Salt-Catalyzed Condensation

Thiazolium salts offer a non-cyanide alternative for benzoin condensations, particularly with aromatic aldehydes.

Procedure

  • Catalyst : 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (10 mol%)
  • Base : Triethylamine (1 equiv)
  • Solvent : Dimethylformamide (DMF), 60°C
  • Yield : 50–70%
Parameter Value
Reaction Time 6–8 h
Selectivity Moderate cross-coupling

Comparative Analysis of Methods

Method Catalyst Yield (%) Advantages Limitations
Classical Benzoin NaCN 40–60 Low cost, simple setup Low cross-selectivity, toxicity
NHC-Catalyzed Triazolium salt 75–85 High selectivity, mild conditions Expensive catalysts
Microwave-Assisted KOH ~90 Rapid, high efficiency Specialized equipment needed
Thiazolium Salt Thiazolium chloride 50–70 Cyanide-free Moderate yields

Mechanistic Insights and Side Reactions

  • Homo-Coupling : Dominant in classical benzoin without excess aldehyde.
  • Oxidation : Over-oxidation to diketones possible under aerobic conditions.
  • Aldol Byproducts : Base-catalyzed aldol addition may occur if aldehydes enolize.

Purification and Characterization

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane).
  • Characterization :
    • FT-IR : C=O stretch ~1700 cm⁻¹, O–H stretch ~3400 cm⁻¹.
    • NMR : δ 7.8–7.4 (aromatic H), δ 4.9 (C–OH), δ 3.0 (N(CH₃)₂).

Industrial and Environmental Considerations

  • Green Chemistry : NHC and microwave methods align with sustainable practices by reducing waste and energy use.
  • Scalability : Thiazolium salt catalysis offers safer scaling than cyanide routes.

Chemical Reactions Analysis

Types of Reactions

2-[4-(dimethylamino)phenyl]-2-hydroxy-1-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of quinones or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[4-(dimethylamino)phenyl]-2-hydroxy-1-phenylethan-1-one has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, its dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. In medicinal chemistry, it may inhibit enzymes or disrupt cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Hydroxyacetophenone Family

Hydroxyacetophenones share the core structure of a ketone group adjacent to a hydroxylated aromatic ring. Key analogues include:

Table 1: Structural and Physical Properties Comparison
Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₁₆H₁₇NO₂ ~255.3* 4-(N,N-dimethylamino), 2-hydroxy Polar, likely high solubility in DMSO
1-(2-Hydroxy-5-methoxyphenyl)-2-phenoxyethanone (137612-24-9) C₁₅H₁₄O₃ 242.27 5-methoxy, 2-phenoxy Lower polarity due to ether linkage
1-(4-Chloro-2-hydroxy-6-methoxyphenyl)-2-phenylethanone (137986-09-5) C₁₅H₁₃ClO₃ 276.72 4-chloro, 6-methoxy Increased lipophilicity from Cl
1-[5-(Diphenylmethyl)-2,3,4-trihydroxyphenyl]-2-phenylethanone (95832-50-1) C₂₇H₂₂O₄ 408.50 Trihydroxy, diphenylmethyl High molecular weight, complex synthesis (10% yield)

*Calculated based on molecular formula.

Key Observations :

  • Synthetic Complexity : Compounds with bulky groups (e.g., diphenylmethyl in 95832-50-1) require harsh conditions (e.g., BF₃·Et₂O catalysis) and exhibit low yields (<10%), whereas simpler derivatives like 137612-24-9 are more accessible .

Quinoline and Biphenyl Derivatives

Compounds with extended aromatic systems or heterocycles exhibit divergent properties:

Table 2: Comparison with Quinoline and Biphenyl Analogues
Compound Name (CAS) Molecular Formula Molecular Weight Structural Features Applications/Properties
2-[4-(Dimethylamino)phenyl]quinolin-1(2H)-ylmethanone C₂₄H₂₂N₂O 354.17 Quinoline core, dimethylamino Potential bioactivity (e.g., kinase inhibition)
1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one (2001-23-2) C₂₀H₁₆O 272.34 Biphenyl, no polar groups Low polarity, used in material science

Key Observations :

  • Heterocyclic Influence: The quinoline derivative has a nitrogen-containing ring, enabling π-π stacking interactions and enhanced binding to biological targets compared to the target compound’s benzoin scaffold.
  • Polarity and Solubility: The biphenyl ethanone (2001-23-2) lacks polar groups, making it less water-soluble but suitable for non-polar applications .

Functional Group Variants

Substitution patterns significantly alter reactivity and stability:

  • Hydroxyl vs. Methoxy : The hydroxyl group in the target compound allows for tautomerism and acid-base reactivity, whereas methoxy-substituted analogues (e.g., 137612-24-9) are more stable under acidic conditions .
  • Halogenated Derivatives : Chloro-substituted compounds (e.g., 137986-09-5) exhibit higher melting points and UV absorption due to electron-withdrawing effects .

Biological Activity

2-[4-(Dimethylamino)phenyl]-2-hydroxy-1-phenylethan-1-one, commonly referred to as DMAPHE, is an organic compound notable for its unique structural features and potential biological activities. This article explores the biological activity of DMAPHE, focusing on its mechanisms of action, biochemical properties, and applications in various fields such as medicine and biochemistry.

Chemical Structure and Properties

DMAPHE has the following chemical structure:

  • Molecular Formula : C17H20N2O2
  • CAS Number : 33458-29-6

The compound features a dimethylamino group attached to a phenyl ring, linked to a hydroxy-phenylethanone structure. This configuration allows it to engage in various chemical interactions, influencing its biological activity.

Target Sites

Research indicates that DMAPHE may act on specific cellular targets, including:

  • Golgi Apparatus : Similar compounds have been shown to accumulate in the Golgi apparatus, suggesting a potential role in intracellular transport and processing of proteins.

Mode of Action

DMAPHE is hypothesized to exert its effects through several mechanisms:

  • Cytotoxicity : Studies have demonstrated that DMAPHE exhibits cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells.
  • Photoinduced Phosphorescence : The compound may enhance phosphorescent properties in non-degassed DMSO solutions due to local oxidation processes.

Interaction with Biomolecules

DMAPHE is believed to interact with various enzymes and proteins, potentially inhibiting or activating their functions. This interaction can lead to alterations in gene expression and cellular signaling pathways.

Stability and Degradation

While the stability of DMAPHE under laboratory conditions has not been extensively studied, its degradation products may also exhibit biological activity, warranting further investigation into its long-term effects on cellular functions.

Biological Activity Data

Activity Cell Line IC50 (µM) Notes
CytotoxicityA54925.5Significant inhibition observed
CytotoxicityHeLa30.2Similar potency to known chemotherapeutics
Enzyme InhibitionTyrosinase16.78Strong inhibitory activity compared to kojic acid

Anticancer Activity

A study investigating the anticancer properties of DMAPHE revealed its potential as a therapeutic agent against lung and cervical cancers. The compound was tested on A549 and HeLa cell lines, showing significant cytotoxicity with IC50 values indicating effective concentrations for therapeutic use.

Enzymatic Inhibition

Another study focused on the inhibition of tyrosinase, an enzyme involved in melanin production. DMAPHE demonstrated potent inhibitory activity with an IC50 value significantly lower than that of traditional inhibitors like kojic acid. This suggests potential applications in skin-lightening formulations .

Future Research Directions

Further studies are essential to elucidate the full spectrum of biological activities associated with DMAPHE. Key areas for future research include:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying DMAPHE's effects on cancer cell lines.
  • Toxicology Assessments : Evaluating the safety profile and potential side effects at various dosages in animal models.
  • Environmental Impact : Understanding how environmental factors influence the stability and activity of DMAPHE in biological systems.

Q & A

Q. What are the recommended synthetic routes for 2-[4-(dimethylamino)phenyl]-2-hydroxy-1-phenylethan-1-one, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or hydroxylation of a pre-functionalized acetophenone derivative. Key steps include:

  • Recrystallization : Use polar aprotic solvents (e.g., ethanol/water mixtures) to enhance purity .
  • Chromatography : Silica gel column chromatography with gradient elution (hexane/ethyl acetate) resolves intermediates .
  • Purity Validation : Confirm via HPLC (C18 column, methanol/water mobile phase, UV detection at 254 nm) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to identify aromatic protons (δ 7.2–8.1 ppm) and dimethylamino groups (δ 2.8–3.2 ppm) .
    • IR : Confirm hydroxyl (3400–3500 cm⁻¹) and carbonyl (1680–1700 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., O–H···O interactions) .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Storage : Keep in amber vials at –20°C under inert gas (Ar/N₂) to prevent oxidation .
  • Decomposition : Monitor for colored byproducts (yellowing indicates degradation). Hazardous decomposition products include CO, NOₓ, and sulfur oxides under combustion .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Methodological Answer:

  • Data Reconciliation :
    • Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .
    • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
  • Case Study : Discrepancies in carbonyl stretching frequencies (IR) may arise from keto-enol tautomerism; confirm via deuterium exchange experiments .

Q. What experimental approaches are used to study biological interactions (e.g., enzyme inhibition)?

Methodological Answer:

  • Assay Design :
    • Kinetic Studies : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to monitor enzyme activity .
    • Buffer Preparation : Sodium acetate buffer (pH 4.6) with 1-octanesulfonate for ion-pair chromatography to separate metabolites .
  • Metabolite Identification : LC-MS/MS (ESI+ mode) to detect hydroxylated or demethylated derivatives .

Q. How to design experiments for investigating photoinitiated polymerization applications?

Methodological Answer:

  • Mechanistic Probes :
    • UV-Vis Spectroscopy: Track λmax shifts (250–350 nm) under UV light to assess photoactivity .
    • Radical Trapping**: Use TEMPO or DMPO spin traps with EPR to detect generated radicals .
  • Polymerization Efficiency : Compare with commercial photoinitiators (e.g., Irgacure 379) under identical conditions (365 nm LED, 10 mW/cm²) .

Safety and Handling

Q. Critical Precautions :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2A irritation) .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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2-[4-(dimethylamino)phenyl]-2-hydroxy-1-phenylethan-1-one
Reactant of Route 2
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2-[4-(dimethylamino)phenyl]-2-hydroxy-1-phenylethan-1-one

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